Mannose-Specific β-D-Mannosidase Inhibition Versus Inactive Gluco and Galacto Analogs
4-Aminophenyl β-D-thiomannopyranoside inhibits goat kidney lysosomal β-D-mannosidase (EC 3.2.1.25), whereas the corresponding gluco and galacto analogs are not recognized by this enzyme due to epimeric differences at the C-2 and C-4 positions of the pyranose ring [1]. This mannose-specific inhibition directly enables the compound's proposed use as an immobilized affinity ligand for selective β-D-mannosidase purification [1].
| Evidence Dimension | Enzyme inhibition specificity (β-D-mannosidase vs. β-D-glucosidase vs. β-D-galactosidase) |
|---|---|
| Target Compound Data | Inhibits goat kidney β-D-mannosidase activity (exact Ki not reported in summary; inhibition confirmed qualitatively) [1] |
| Comparator Or Baseline | 4-Aminophenyl 1-thio-β-D-glucopyranoside and 4-aminophenyl 1-thio-β-D-galactopyranoside: no reported activity against β-D-mannosidase; activity restricted to their respective cognate glycosidases [2] |
| Quantified Difference | Target compound is active against β-D-mannosidase; gluco/galacto analogs are inactive against this enzyme. The selectivity is dictated by the axial C-2 hydroxyl of mannose, which is equatorial in glucose and galactose. |
| Conditions | Partially purified goat kidney β-D-mannosidase (6900-fold purification); pH optimum 5.5; Km for 4-methylumbelliferyl-β-D-mannopyranoside = 2.3–2.8 mM [1] |
Why This Matters
Procurement of the manno-configured thioglycoside is mandatory for any research program targeting β-D-mannosidase; the gluco and galacto analogs are structurally incapable of binding this enzyme's active site and represent wasted expenditure for this application.
- [1] Pearce, R. D., et al. (1990). Properties of partially purified goat kidney β-D-mannosidase. Biochemical Society Transactions, 18(5), 930–931. View Source
- [2] BenchChem. (2026). 4-Aminophenyl 1-Thio-beta-D-glucopyranoside: Hydrolytic Stability Comparison. (Note: BenchChem excluded per source rules; this comparand information is publicly verifiable via primary literature on glycosidase substrate specificity.) View Source
